molecular formula C16H25NO3 B4659550 ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B4659550
M. Wt: 279.37 g/mol
InChI Key: XNIVOPSVZKMGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Heptanoyl Group: The heptanoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,3-diones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitro-substituted pyrrole derivatives

Scientific Research Applications

Ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-propionyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its heptanoyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-5-7-8-9-10-13(18)14-11(3)15(17-12(14)4)16(19)20-6-2/h17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVOPSVZKMGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-heptanoyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.